(S)-2-benzylamino-3-phenyl-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-benzylamino-3-phenyl-1-propanol, also known as (S)-norephedrine, is a chiral compound that belongs to the family of phenylethanolamines. It has a molecular formula of C15H19NO and a molecular weight of 233.32 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Metabolism and Catalysis
- Metabolic Studies : (S)-2-benzylamino-3-phenyl-1-propanol and its derivatives have been studied for their metabolism in vitro using rat-liver microsomes, revealing insights into the metabolism pathways of similar compounds (Inoue, Suzuki, & Niwaguchi, 1983).
Chemical Synthesis and Modification
- Transfer Hydrogenation Reactions : The compound has been utilized in transfer hydrogenation reactions, showing effectiveness in the catalytic conversion of cinnamyl alcohol into 3-phenylpropanol (Rao & Perlin, 1983).
- Synthesis of Oxirane Compounds : It is also involved in the synthesis of oxirane compounds, specifically in the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol (Suami, Uchida, & Umezawa, 1956).
Chiral and Enzymatic Applications
- Asymmetric Synthesis : The compound has been used in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a crucial chiral intermediate in antidepressant drug synthesis (Choi et al., 2010).
Miscellaneous Applications
- Herbicidal Ingredient Synthesis : A derivative of this compound, ZJ0273, has been used as a broad-spectrum herbicidal ingredient for weed control in oilseed rape in China (Yang, Ye, & Lu, 2008).
- Fragrance Material : The compound has also been reviewed as a fragrance material, with toxicologic and dermatologic assessments (Scognamiglio, Jones, Letizia, & Api, 2012).
properties
IUPAC Name |
(2S)-2-(benzylamino)-3-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,16-18H,11-13H2/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXDBXYWIPUULZ-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.